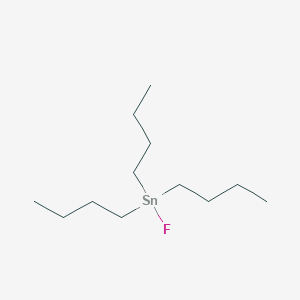

Tributyltin fluoride

Vue d'ensemble

Description

Tributyltin fluoride (TBTF) is a compound that has been studied for various applications, including its role in chemical reactions and its impact on the environment and biological systems. It is a type of organotin compound that has been used in marine antifouling paints and is known for its biological activity, which includes inducing hyperlipidemia in rabbits . The compound has been the subject of research due to its potential effects on lipid and glucose metabolism , as well as its interaction with sediments in the environment .

Synthesis Analysis

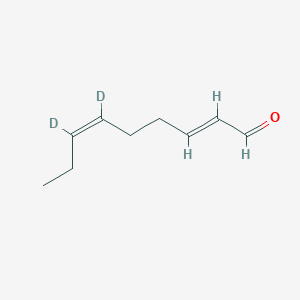

The synthesis of tributyltin compounds, including TBTF, can involve various chemical reactions. For instance, tributyltin hydride-mediated reductions have been used to synthesize L-iduronic acid derivatives, with the stereoselectivity of the reaction being influenced by the presence of a fluoride substituent . Additionally, tributyltin compounds can be synthesized through the protection of carboxylic acids using tributyltin hydride or tributyltin methoxide, with subsequent deprotection using potassium fluoride . The preparation of tributyl(1-fluorovinyl)stannane, a related compound, has been achieved through the reaction of (1-fluorovinyl)methyldiphenylsilane with bis(tributyltin) oxide in the presence of cesium fluoride .

Molecular Structure Analysis

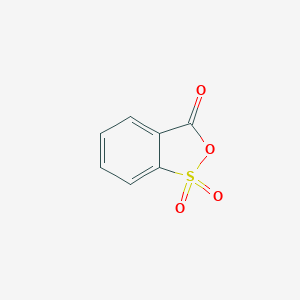

The molecular structure of TBTF and related compounds has been investigated using various spectroscopic techniques. For example, the crystal structure of a dibutyltin oxide complex with 5-fluorouracil derivatives revealed a dimeric form with tin atoms adopting distorted trigonal bipyramidal geometries . The speciation of TBTF in estuarine sediments was studied using Mössbauer spectroscopy, which indicated that TBTF remains in its polymeric form after interaction with sediments .

Chemical Reactions Analysis

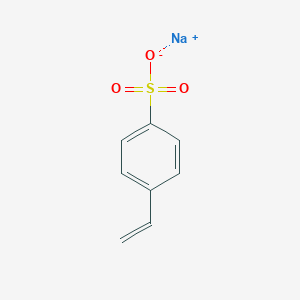

TBTF participates in several chemical reactions. It has been used as a reagent in the palladium-catalyzed carbonylative cross-coupling reaction to produce aryl 1-fluorovinyl ketones . The compound also plays a role in the stereoselective reduction of bromides to produce L-iduronic acid derivatives, with the reaction's selectivity being influenced by the fluoride substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of TBTF have been explored in various studies. For instance, the determination of TBTF in sediments and environmental samples has been performed using liquid chromatography with fluorimetric detection , as well as high-performance liquid chromatography with fluorimetric detection . The liquid-phase microextraction of TBTF coupled with gas chromatography-tandem mass spectrometry has been described, with parameters such as organic solvent, stirring rate, and temperature being examined .

Relevant Case Studies

Several case studies have highlighted the effects and applications of TBTF. The compound has been shown to induce hyperlipidemia in rabbits, with a significant increase in plasma lipids and a decrease in lipoprotein lipase activity . In environmental research, TBTF has been detected in seawater samples, and its speciation in estuarine sediments has been investigated to understand its behavior and potential impact . Additionally, the antitumor activity of dibutyltin oxide complexes with 5-fluorouracil derivatives has been studied, showing potential cytotoxicity against cancer cell lines .

Applications De Recherche Scientifique

-

Endocrine Disruption Research

- Tributyltin has been recognized as an endocrine disrupting chemical (EDC) for several decades .

- It interacts with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

- This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .

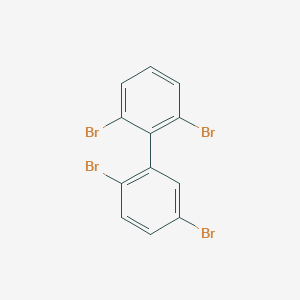

- The effects of TBT have been observed in different species including aquatic molluscs, fish, amphibians, birds, and mammals .

-

Organic Synthesis

- Tributyltin hydride is frequently used in synthesis because it is cheaper, less volatile, and less toxic than the lower homologues .

- It has many applications in organic synthesis in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes .

- These reactions usually involve stannyl radicals in chain mechanisms .

- The most convenient preparation is probably by the distillation of tributyltin oxide and poly .

-

Antifouling Paints

- For 40 years, Tributyltin was used as a biocide in anti-fouling paint, commonly known as bottom paint, applied to the hulls of oceangoing vessels .

- Bottom paint improves ship performance and durability as it reduces the rate of biofouling, the growth of organisms on the ship’s hull .

- The TBT slowly leaches out into the marine environment where it is highly toxic toward non-target organisms .

-

Plastic Stabilizers

-

Catalysts

-

In Situ Preparation of Vinylstannanes

-

Pesticides

-

Additives to Paint

-

Skin Care Products

-

Wood Preservatives

-

Textile Industry

-

Glass Coatings

Safety And Hazards

Orientations Futures

The tributyltin fluoride market size was valued at US$ 65.8 Mn in 2022. It is estimated to grow at a CAGR of 4.3% from 2023 to 2031 and reach US$ 92.0 Mn by the end of 2031 . The demand for TBTF is expected to increase in various applications such as PVC stabilizers, paint additives, antifungal agent, biocide, and pesticides .

Propriétés

IUPAC Name |

tributyl(fluoro)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.FH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNPRTKVCGZMMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27FSn | |

| Record name | TRIBUTYLTIN FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032480 | |

| Record name | Tributyltin fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tributyltin fluoride appears as a liquid., White powder with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | TRIBUTYLTIN FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyltin fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000352 [mmHg] | |

| Record name | Tributyltin fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tributyltin fluoride | |

CAS RN |

1983-10-4 | |

| Record name | TRIBUTYLTIN FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyltin fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyltin fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyltin fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyltin fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L36TLX6O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

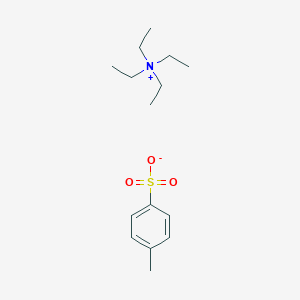

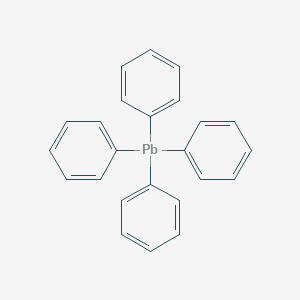

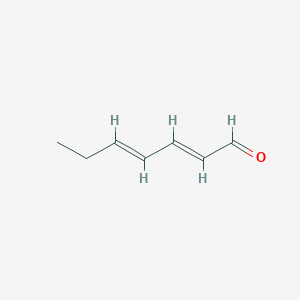

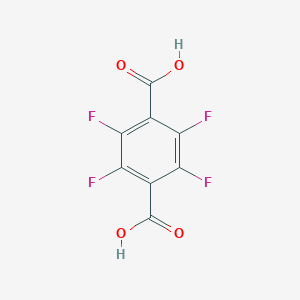

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.